molecular formula C11H12N2O6 B2912216 Diethyl 5-nitropyridine-2,3-dicarboxylate CAS No. 168901-40-4

Diethyl 5-nitropyridine-2,3-dicarboxylate

Cat. No.: B2912216
CAS No.: 168901-40-4
M. Wt: 268.225
InChI Key: ISSFGBFTXWFEOJ-UHFFFAOYSA-N
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Description

Diethyl 5-nitropyridine-2,3-dicarboxylate is an organic compound with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol It is a derivative of pyridine, characterized by the presence of nitro and ester functional groups

Scientific Research Applications

Diethyl 5-nitropyridine-2,3-dicarboxylate has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, 2,2’-Dithiobis(5-nitropyridine), indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5-nitropyridine-2,3-dicarboxylate can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide in sulfur dioxide solution, leading to the formation of N-nitropyridinium ion intermediates . These intermediates are then treated to yield the desired nitropyridine compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale nitration processes using nitric acid and other nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-nitropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives of pyridine.

    Reduction: Carboxylic acids and alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl 5-nitropyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 5-nitropyridine-2,3-dicarboxylate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

diethyl 5-nitropyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-3-18-10(14)8-5-7(13(16)17)6-12-9(8)11(15)19-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSFGBFTXWFEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

88.8 g (0.648 mol) of phosphorus trichloride were added in the course of 30 minutes while stirring at 25° C. to a mixture of 92 g (0.324 mol) of the above N-oxide and 300 ml of 1,2-dichloroethane. After stirring at 25° C. for 12 hours, the reaction mixture was concentrated in vacuo, the residue was taken up again in methylene chloride and the solution was poured into 2.5 l of ice-water. After phase separation, the aqueous phase was extracted with methylene chloride. The organic extract was washed with water, saturated sodium hydrogencarbonate and sodium chloride solution, dried over magnesium sulfate and filtered off with suction through neutral alumina and silica gel. After concentrating, 58.2 g (67% of theory) of the title compound were obtained as a yellowish syrup.
Quantity
88.8 g
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
92 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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